molecular formula C27H33NO5 B13875753 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid

6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid

Cat. No.: B13875753
M. Wt: 451.6 g/mol
InChI Key: JPLJTRMXMFSTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid is a synthetic compound known for its unique structure and properties. It is often used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure includes a fluorenylmethoxy group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base, such as sodium hydroxide, to form the Fmoc-protected amino acid . This intermediate is then coupled with 7-oxoheptanoic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxy group provides stability and facilitates the compound’s binding to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Properties

Molecular Formula

C27H33NO5

Molecular Weight

451.6 g/mol

IUPAC Name

6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H33NO5/c29-25(28-18-10-2-4-16-26(30)31)15-3-1-5-17-27(32)33-19-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,24H,1-5,10,15-19H2,(H,28,29)(H,30,31)

InChI Key

JPLJTRMXMFSTEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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